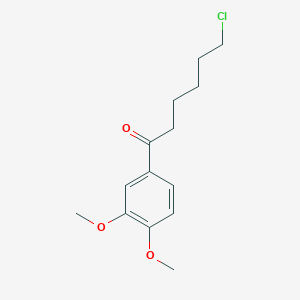

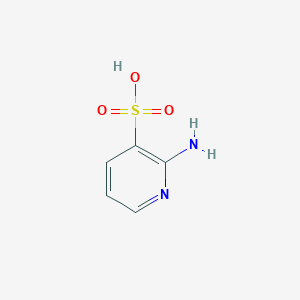

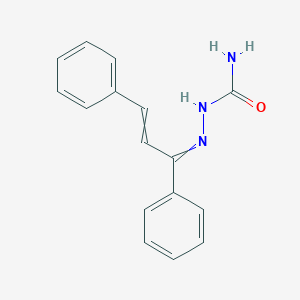

![molecular formula C27H63NO9Si3 B097279 1-Propanamine, 3-(triethoxysilyl)-N,N-bis[3-(triethoxysilyl)propyl]- CAS No. 18784-74-2](/img/structure/B97279.png)

1-Propanamine, 3-(triethoxysilyl)-N,N-bis[3-(triethoxysilyl)propyl]-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves controlled reactions and specific conditions to achieve the desired product. For instance, the synthesis of 3,3-Bis(3-fluorophenyl)-1-propanamine hydrochloride involves a three-step reaction sequence starting from 3,3′-difluorobenzophenone and includes catalytic tritiation in a two-component solvent system . This suggests that the synthesis of 1-Propanamine derivatives could also involve multi-step reactions and careful selection of solvents and catalysts to achieve the desired functionalization.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-Propanamine, 3-(triethoxysilyl)-N,N-bis[3-(triethoxysilyl)propyl]-, can be complex, with the possibility of forming isomorphous compounds with metal thiocyanates, as seen in the case of 1,3-bis(4-pyridyl)propane-N,N'-dioxide . The coordination networks formed by these compounds can exhibit topological characteristics that are dependent on the ligand-metal molar ratios and the specific binding modes of the ligands.

Chemical Reactions Analysis

The chemical reactions involving compounds with propanamine structures can be diverse. For example, the title 1-(3,4-methylenedioxyphenyl)-1-propanamines are prepared by reductive amination, which is a common method for introducing an amine group into a molecule . The nature of the substituents and the reaction conditions can significantly influence the outcome of the reaction and the properties of the final product.

Physical and Chemical Properties Analysis

The physical and chemical properties of propanamine derivatives can be analyzed through various analytical methods. For instance, liquid chromatographic and mass spectral analysis can be used to distinguish positional isomers and to understand the relative retention properties and fragmentation patterns of these compounds . Such analyses are crucial for identifying the unique characteristics of each compound and for confirming the success of the synthesis process.

科学研究应用

Synthesis and Material Preparation

New bis(triethoxysilanes) containing a urea functional group have been prepared for the synthesis of novel materials through sol-gel procedures. These compounds exhibit high yields and satisfactory purity, indicating their potential for creating advanced materials with tailored properties. The synthesis involves reactions of primary amines with 3-(triethoxysilyl)propyl isocyanate, highlighting the versatility of 1-Propanamine derivatives in material science (Mel’nik et al., 2004).

Surface Modification and Bonding

In dental applications, cross-linking silanes like bis-1,2-(triethoxysilyl)ethane and bis[3-(trimethoxysilyl)propyl]amine have been used in conjunction with organofunctional silane coupling agents to enhance the shear bond strength between resin-composite cement and silicatized zirconia. This indicates the potential of 1-Propanamine derivatives in improving material interfaces for medical applications (Lung, Kukk, & Matinlinna, 2012).

Photoluminescent Materials

Lanthanide-centered hybrid materials utilizing modified functional bridges bonded with silica showcase the use of 1-Propanamine derivatives in creating luminescent materials. These materials exhibit enhanced luminescent properties due to their molecular design and physical characterization, making them suitable for optical applications (Liu & Yan, 2008).

Polymer Synthesis

1-Propanamine derivatives have been incorporated into the synthesis of novel polymers, such as the fumed silica-poly-γ-bis-N, N-(β-methylmercaptoethyl) amino propyl silsesquioxane platinum complex. This complex demonstrates efficiency as a catalyst for the hydrosilylation of olefins, suggesting the role of 1-Propanamine derivatives in catalysis and polymer chemistry (Chen Yuan-yin, 1992).

Catalytic Activity

The heterogenisation of metal complexes with chiral triaza donor ligands, including those derived from 1-Propanamine, shows improved catalytic activity and selectivity under heterogeneous conditions. This demonstrates the potential of 1-Propanamine derivatives in enhancing the efficiency and reusability of catalysts in chemical reactions (Gonzalez-Arellano et al., 2004).

属性

IUPAC Name |

3-triethoxysilyl-N,N-bis(3-triethoxysilylpropyl)propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H63NO9Si3/c1-10-29-38(30-11-2,31-12-3)25-19-22-28(23-20-26-39(32-13-4,33-14-5)34-15-6)24-21-27-40(35-16-7,36-17-8)37-18-9/h10-27H2,1-9H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWZXHAXMAVEYGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCN(CCC[Si](OCC)(OCC)OCC)CCC[Si](OCC)(OCC)OCC)(OCC)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H63NO9Si3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90564388 |

Source

|

| Record name | 3-(Triethoxysilyl)-N,N-bis[3-(triethoxysilyl)propyl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

630.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Propanamine, 3-(triethoxysilyl)-N,N-bis[3-(triethoxysilyl)propyl]- | |

CAS RN |

18784-74-2 |

Source

|

| Record name | 3-(Triethoxysilyl)-N,N-bis[3-(triethoxysilyl)propyl]-1-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18784-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Triethoxysilyl)-N,N-bis[3-(triethoxysilyl)propyl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

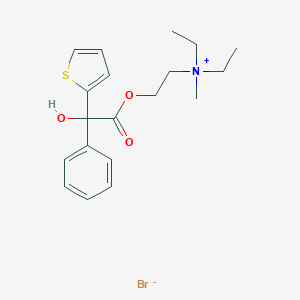

![Ethanethioic acid, S-[2-(dimethylamino)ethyl] ester](/img/structure/B97198.png)

![3-Cyclopentyl-7-methylsulfanyltriazolo[4,5-d]pyrimidine](/img/structure/B97209.png)